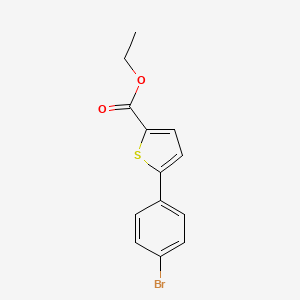

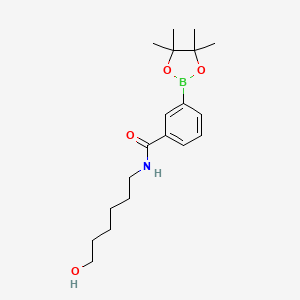

![molecular formula C10H11BrO B6338954 3-[(2-Bromophenyl)methyl]oxetane CAS No. 1823939-89-4](/img/structure/B6338954.png)

3-[(2-Bromophenyl)methyl]oxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(2-Bromophenyl)methyl]oxetane” is a chemical compound that falls under the category of oxetanes . Oxetanes are four-membered heterocyclic compounds containing an oxygen atom . They have gained significant interest in medicinal chemistry due to their attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .

Synthesis Analysis

The synthesis of oxetanes often involves the ring-opening of epoxides followed by ring closure . For example, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method was reported that used the sodium anion of an NTs-sulfoximine .Chemical Reactions Analysis

Oxetanes are known to undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .Scientific Research Applications

Synthesis and Reactivity

Oxetanes, including “3-[(2-Bromophenyl)methyl]oxetane”, have been studied for their unique synthesis and reactivity . They can be accessed through various methods, such as epoxide opening with Trimethyloxosulfonium Ylide . The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Medicinal Chemistry

Oxetanes have found significant applications in medicinal chemistry . They are considered potential pharmacophores with a significant spectrum of biological activities . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl and carbonyl groups has been demonstrated to often improve chemical properties of target molecules for drug discovery purposes .

Antineoplastic Activity

Oxetane-containing compounds (OCC), including “3-[(2-Bromophenyl)methyl]oxetane”, have shown antineoplastic activity . This makes them potential candidates for cancer treatment research.

Antiviral Activity

OCC have also demonstrated antiviral activity, particularly against arbovirus . This suggests potential applications in the development of antiviral drugs.

Antifungal Activity

In addition to their antiviral properties, OCC have shown antifungal activity . This indicates their potential use in the treatment of fungal infections.

Angiogenesis Stimulator

OCC have been found to stimulate angiogenesis with confidence from 81 to 99% . This suggests their potential use in promoting the formation of new blood vessels, which could be beneficial in wound healing and the treatment of certain cardiovascular conditions.

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This suggests that “3-[(2-Bromophenyl)methyl]oxetane” and similar compounds could have potential applications in the synthesis or late-stage modification of biologically active compounds . Future research could focus on exploring these possibilities further.

Mechanism of Action

Target of Action

Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are known precursors to various heterocycles .

Mode of Action

For instance, they can undergo ring opening with trimethyloxosulfonium ylide to form other compounds .

Biochemical Pathways

Oxetanes are known to be involved in various chemical reactions, leading to the formation of different compounds .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

Oxetanes are known to undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines, including some valuable oxazoline-based bidentate ligands .

Action Environment

The properties of oxetanes can be influenced by various factors, such as temperature and the presence of other compounds .

properties

IUPAC Name |

3-[(2-bromophenyl)methyl]oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWNIBEGNYWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromobenzyl)oxetane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

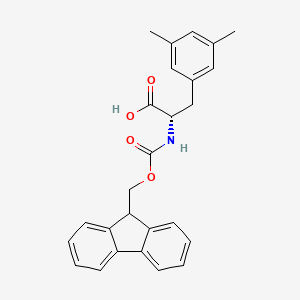

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

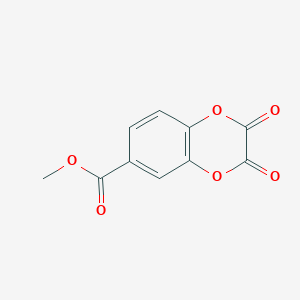

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)

![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

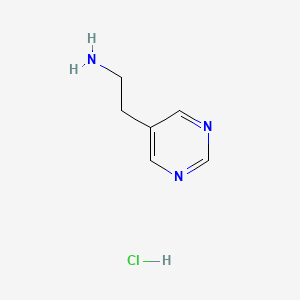

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)

![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)